1-(3,5-dichlorophenyl)-1H-pyrrole
Overview
Description
Scientific Research Applications
Anti-inflammatory Activity
Pyrrole derivatives, including 1-(3,5-dichlorophenyl)-1H-pyrrole, show significant potential in pharmacology, specifically as anti-inflammatory agents. A study demonstrated the synthesis of pyrrole derivatives and their effectiveness in reducing inflammation. These compounds were more potent than the standard drug etoricoxib in inhibiting paw edema, highlighting their potential in anti-inflammatory therapies (Dholakia, 2023).
Antimycobacterial Properties
Research on pyrrole derivatives also includes their application as antimycobacterial agents. A study on 1,5-Diphenylpyrrole derivatives, similar in structure to 1-(3,5-dichlorophenyl)-1H-pyrrole, revealed their effectiveness against Mycobacterium tuberculosis. These derivatives showed better activity than existing treatments like streptomycin (Biava et al., 2008).
Corrosion Inhibition
Pyrrole derivatives are also utilized in industrial applications such as corrosion inhibition. A study on a pyrrole derivative showed it to be effective in protecting steel surfaces by blocking active sites, demonstrating its potential in material science and engineering applications (Louroubi et al., 2019).
Antitubercular Activity
Further research on pyrrole derivatives has explored their potential in treating tuberculosis. A study synthesized novel pyrrole derivatives and evaluated their in vitro anti-tubercular testing, showing promising results compared to the standard anti-tubercular drug rifamycin (Uthale, 2014).
Optoelectronic Material Applications
Pyrrole derivatives find applications in optoelectronic materials. Research has highlighted their relevance in fields like organic field-effect transistors (OFET). They are essential for developing photoluminescent conjugated polymers, which are significant for electronic applications (Beyerlein & Tieke, 2000).
Antimicrobial Activity
Another area of application is in the development of antimicrobial agents. Studies have shown that pyrrole derivatives exhibit antibacterial and antifungal properties. These properties are enhanced by specific structural modifications, such as the introduction of a methoxy group (Hublikar et al., 2019).
Herbicidal Activity
Pyrrole derivatives have also been investigated for their herbicidal activity. A study on a pyrrolinone compound related to 1-(3,5-dichlorophenyl)-1H-pyrrole demonstrated selectivity between different plant species, suggesting potential use in agriculture (Yamato et al., 2005).
Future Directions
properties
IUPAC Name |
1-(3,5-dichlorophenyl)pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N/c11-8-5-9(12)7-10(6-8)13-3-1-2-4-13/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWRGYRCGQVEMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC(=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380285 | |
Record name | 1-(3,5-dichlorophenyl)-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-dichlorophenyl)-1H-pyrrole | |
CAS RN |
154458-86-3 | |
Record name | 1-(3,5-dichlorophenyl)-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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